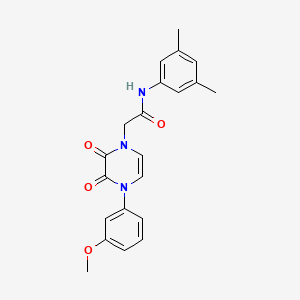

N-(3,5-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Description

N-(3,5-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 2,3-dioxo-3,4-dihydropyrazine core substituted with a 3-methoxyphenyl group at position 4 and a 3,5-dimethylphenylacetamide moiety. The dioxo-pyrazine ring confers electron-withdrawing properties, which may enhance hydrogen-bonding interactions with biological targets, while the aromatic substituents influence lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14-9-15(2)11-16(10-14)22-19(25)13-23-7-8-24(21(27)20(23)26)17-5-4-6-18(12-17)28-3/h4-12H,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQKYYKAXBKJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C21H21N3O4

- Molecular Weight : 379.4 g/mol

- IUPAC Name : N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Canonical SMILES :

COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydropyrazinone Core : Cyclization of diketones with hydrazine derivatives.

- Attachment of Methoxyphenyl Groups : Nucleophilic substitution using methoxy-substituted benzyl halides.

- Acetylation : Final acetylation to yield the acetamide derivative.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that compounds within this class may have antiproliferative effects against various cancer cell lines, including drug-resistant strains .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antioxidant Properties : Its structure suggests possible interactions with free radicals, contributing to its antioxidant capacity .

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. The precise pathways are still under investigation; however, it is hypothesized that the compound may influence signaling cascades involved in cell proliferation and inflammation.

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological activity of related compounds:

- In Vitro Studies : Several analogs have demonstrated significant cytotoxicity against human cancer cell lines in vitro, indicating a potential for further development as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted the importance of functional groups in enhancing biological activity. For example, the presence of methoxy groups has been linked to improved bioactivity and solubility .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrazine have been studied for their ability to inhibit cancer cell proliferation. A study focusing on related compounds demonstrated that modifications in the phenyl groups could enhance cytotoxicity against various cancer cell lines, suggesting that N-(3,5-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide may also possess similar potential .

Antimicrobial Activity

Another area of exploration is the antimicrobial activity of this compound. Research has shown that compounds containing methoxy and dimethyl groups can exhibit enhanced antibacterial effects. A comparative study highlighted the efficacy of related compounds against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further investigation into the antimicrobial properties of this compound .

Neuroprotective Effects

The neuroprotective potential of compounds with similar structures has also been documented. A case study on related pyrazine derivatives indicated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may offer neuroprotective benefits worth exploring further .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the pyrazine core followed by functionalization at the phenyl rings. Advanced techniques like NMR and IR spectroscopy are employed for structural elucidation and confirmation of the synthesized product's purity .

Characterization Techniques

Characterization of this compound is crucial for validating its structure and assessing its purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to analyze the compound post-synthesis.

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal explored the anticancer effects of structurally similar compounds on breast cancer cell lines. The findings indicated that specific substitutions on the phenyl rings significantly enhanced cytotoxicity. These results provide a basis for hypothesizing similar effects for this compound.

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial agents derived from pyrazine frameworks, researchers demonstrated that specific derivatives exhibited potent activity against resistant bacterial strains. This reinforces the potential applicability of this compound in developing new antibacterial therapies .

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes critical structural and functional distinctions between the target compound and selected analogs:

Substituent Effects on Bioactivity

- Fluorine’s electronegativity may enhance membrane permeability in the latter .

- Heterocyclic Cores : The dioxo-pyrazine ring in the target compound is more electron-deficient than ’s piperazine or ’s pyrazolidine, favoring interactions with polar enzymatic pockets (e.g., ATP-binding sites in kinases) .

- Sulfonyl vs. Acetamide Linkers : ’s sulfonyl group improves solubility but may reduce cellular uptake compared to the target’s acetamide linker, which balances lipophilicity and hydrogen-bonding capacity .

Research Findings and Hypotheses

Anticancer Potential

’s compound demonstrates moderate anticancer activity, attributed to its fluorinated benzyl group and rigid heterocyclic system. The target compound’s methoxy and dimethyl groups may similarly enhance tumor cell penetration, though its dioxo-pyrazine core could target redox-sensitive pathways distinct from benzothiazine analogs .

Antimicrobial Activity

’s pyrazolidine derivative shows potent antibacterial effects, likely due to sulfonamide-like inhibition of dihydropteroate synthase. The target compound lacks a sulfonyl group but may still inhibit bacterial enzymes via its acetamide and aromatic substituents, albeit with reduced potency .

Kinase Inhibition Hypothesis

The dioxo-pyrazine motif resembles known kinase inhibitors (e.g., imatinib’s pyridine-pyrimidine core). Molecular modeling suggests the target’s 3-methoxyphenyl group could occupy hydrophobic kinase pockets, while the dioxo groups stabilize interactions with catalytic lysine residues .

Preparation Methods

Chloroacetylation of the Pyrazine-dione Intermediate

Reaction of 4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazine with chloroacetyl chloride in the presence of a base (e.g., NaOH) forms 2-chloro-N-(pyrazine-dione)acetamide. This step requires strict temperature control (0–5°C) to prevent side reactions. Excess chloroacetyl chloride (1.2–1.5 equivalents) ensures complete substitution.

Amination with 3,5-Dimethylaniline

The chloro intermediate reacts with 3,5-dimethylaniline in a polar solvent (e.g., toluene or dichloromethane). A molar ratio of 1:1.1 (chloroacetamide:amine) maximizes yield. The reaction is typically conducted under reflux (80–110°C) for 4–6 hours, with triethylamine neutralizing liberated HCl.

Optimization of Reaction Conditions

Solvent Systems

Temperature and pH Control

- Exothermic reactions : Gradual addition of reagents (e.g., HCl) prevents thermal runaway, with cooling maintaining temperatures below 50°C.

- Neutralization : Adjusting the pH to >10 using NaOH ensures precipitation of the product while solubilizing impurities.

Purification and Crystallization

Crude product is purified via recrystallization from solvent mixtures. For example:

- Dissolve the product in hot toluene (70°C).

- Gradually cool to 0–5°C to induce crystallization.

- Filter and wash with cold toluene to remove residual impurities.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (toluene) | 2.4 L/mol | 70–75% |

| Cooling Rate | 3°C/hour | >95% purity |

| Seeding Temperature | 60°C | Enhanced crystal uniformity |

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a chair conformation for the pyrazine-dione ring, with the 3-methoxyphenyl group occupying an equatorial position. The acetamide side chain adopts a planar configuration, stabilized by intramolecular hydrogen bonding.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling substituted acetophenone derivatives with amines under acidic reflux conditions. For example, in analogous acetamide syntheses, substituted ketones are condensed with amines in ethanol using catalytic HCl (1–2 drops) under reflux (1–2 hours), followed by recrystallization . Optimization can employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended for enhanced yield and purity.

| Reaction Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol, DMF | Higher polarity improves solubility of intermediates |

| Temperature | 80–120°C | Elevated temps reduce reaction time but may degrade sensitive groups |

| Catalyst | HCl, p-TsOH | Acidic conditions accelerate imine/amide bond formation |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond angles. For example, a related acetamide derivative was analyzed at 173 K with a Bruker D8 Venture diffractometer, yielding R-factor = 0.049 and mean C–C bond deviation = 0.006 Å . Complementary techniques include:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent integration (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, methoxy singlet at δ 3.7–3.9 ppm).

- HRMS : ESI+ mode to confirm molecular ion ([M+H]⁺) with <5 ppm error.

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (dioxopyrazine C=O).

Q. What computational tools predict its physicochemical properties?

- Methodological Answer : Tools like MarvinSketch and ACD/Labs calculate key parameters:

- LogD (pH 7.4) : Predicted ~2.5 (similar to benzazepine analogs, indicating moderate lipophilicity) .

- pKa : ~13.7 (basic nitrogen in dihydropyrazine may contribute).

- Solubility : Use Hansen Solubility Parameters (HSPs) to identify optimal solvents (e.g., DMSO for in vitro assays).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer : Systematic SAR requires synthesizing analogs with variations in:

- Methoxy group : Replace with halogens (e.g., -Cl, -F) to assess electron-withdrawing effects on receptor binding.

- Dihydropyrazine ring : Introduce methyl/ethyl groups at the 3,4-positions to evaluate steric hindrance.

- Acetamide linker : Test bioisosteres (e.g., sulfonamide) for metabolic stability.

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases or GPCRs).

Q. What challenges arise in translating in vitro activity to in vivo efficacy?

- Methodological Answer : Key issues include:

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., methoxy demethylation).

- Bioavailability : Calculate Lipinski’s parameters (MW <500, LogP <5) and assess permeability via Caco-2 monolayers.

- Toxicity : Screen for off-target effects using panels like Eurofins Pharma Discovery Services.

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often stem from:

-

Assay Conditions : Compare buffer pH (e.g., PBS vs. HEPES), serum content, and incubation time across studies.

-

Compound Purity : Validate via HPLC (≥95% purity) and LC-MS to rule out degradation products.

-

Cell Line Variability : Replicate experiments in ≥2 cell lines (e.g., HEK293 vs. HeLa) with controlled passage numbers.

Confounding Factor Resolution Strategy Impurity interference Repurify via prep-HPLC Assay sensitivity Use orthogonal assays (e.g., SPR vs. fluorescence polarization) Batch-to-batch variability Standardize synthesis protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.